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Compound of Interest

Compound Name:
3-(2-Chlorophenyl)propan-1-amine

hydrochloride

CAS No.: 879663-52-2

Cat. No.: B1452947 Get Quote

Introduction and Strategic Overview
3-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 879663-52-2)[1] is a highly

versatile small-molecule scaffold and building block utilized extensively in medicinal chemistry

and drug discovery[2]. The free base form (CAS: 18655-48-6)[3] is frequently employed in the

synthesis of complex active pharmaceutical ingredients (APIs), including potent acid

ceramidase inhibitors and kinase-targeted therapeutics[4].

The primary challenge in synthesizing primary arylpropylamines lies in preventing over-

alkylation (secondary/tertiary amine formation) and ensuring high-purity isolation. To address

this, the following protocol details the reduction of 3-(2-chlorophenyl)propanenitrile using

Lithium Aluminum Hydride (LiAlH

), followed by a highly controlled Fieser workup and anhydrous hydrochloride salt precipitation.
This route guarantees a primary amine with >98% purity, avoiding the pressure-reactor
requirements of catalytic hydrogenation while bypassing the emulsion pitfalls typical of hydride
reductions.
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3-(2-Chlorophenyl)propanenitrile
Starting Material

Hydride Reduction
LiAlH4, THF, 0°C to RT

3-(2-Chlorophenyl)propan-1-amine
Free Base Intermediate

Salt Formation
Anhydrous HCl in Dioxane

3-(2-Chlorophenyl)propan-1-amine HCl
Target Compound

Click to download full resolution via product page

Workflow for the synthesis of 3-(2-Chlorophenyl)propan-1-amine HCl.
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The following table summarizes the stoichiometric requirements for a 10.0 mmol scale

synthesis.

Reagent
MW ( g/mol
)

Equivalents Amount Moles Role

3-(2-

Chlorophenyl

)propanenitril

e

165.62 1.0 1.66 g 10.0 mmol
Starting

Material

Lithium

Aluminum

Hydride

(LiAlH

)

37.95 2.0 0.76 g 20.0 mmol
Reducing

Agent

Tetrahydrofur

an (THF)
72.11 - 30 mL -

Anhydrous

Solvent

HCl (4M in

Dioxane)
36.46 1.5 3.75 mL 15.0 mmol

Salt

Precipitator

Diethyl Ether

(Et

O)

74.12 - 50 mL -
Co-solvent /

Wash

Note: LiAlH

is used in a 2.0 molar equivalent excess (providing 8 equivalents of hydride) to ensure
complete reduction of the nitrile to the primary amine.

Step-by-Step Experimental Methodology
Phase 1: Nitrile Reduction
Expert Insight: The reaction is highly exothermic. THF must be strictly anhydrous to prevent the

premature, violent decomposition of LiAlH
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, which would drastically reduce the effective hydride concentration and lead to incomplete
conversion.

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir

bar, an addition funnel, and an argon inlet.

Suspension: Add 0.76 g (20.0 mmol) of LiAlH

to the flask, followed by 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-
water bath.

Addition: Dissolve 1.66 g (10.0 mmol) of 3-(2-chlorophenyl)propanenitrile in 15 mL of

anhydrous THF. Transfer this solution to the addition funnel.

Reaction: Add the nitrile solution dropwise over 30 minutes to the stirring LiAlH

suspension at 0 °C.

Maturation: Once the addition is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature. Stir for an additional 4 hours under an argon

atmosphere.

Phase 2: Fieser Workup and Extraction
Expert Insight: Standard aqueous quenching of LiAlH

generates a gelatinous aluminum hydroxide emulsion that traps the product and is nearly
impossible to filter. The Fieser method (

g LiAlH

mL H

O,

mL 15% NaOH,

mL H

O) forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring
maximum recovery of the free base.
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Quenching: Cool the reaction mixture back to 0 °C. Vigorously stir the mixture and very

slowly add 0.76 mL of distilled water dropwise (caution: vigorous hydrogen gas evolution).

Basification: Add 0.76 mL of a 15% (w/v) aqueous NaOH solution dropwise.

Granulation: Add 2.28 mL of distilled water. Remove the ice bath and stir vigorously for 15–

30 minutes until the gray suspension transforms into a white, granular precipitate.

Filtration: Add anhydrous magnesium sulfate (MgSO

) to the flask to absorb any residual water. Filter the mixture through a pad of Celite to
remove the aluminum salts. Wash the filter cake thoroughly with 30 mL of diethyl ether (Et

O).

Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude

3-(2-chlorophenyl)propan-1-amine free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation
Expert Insight: Forming the salt in an anhydrous environment (Dioxane/Ether) prevents the

highly water-soluble hydrochloride salt from dissolving, allowing it to crash out of solution

immediately as a high-purity crystalline solid.

Dissolution: Dissolve the crude free base oil in 20 mL of anhydrous diethyl ether in a clean

Erlenmeyer flask. Cool to 0 °C.

Precipitation: Slowly add 3.75 mL of 4M HCl in dioxane dropwise while swirling the flask. A

white precipitate of 3-(2-chlorophenyl)propan-1-amine hydrochloride will immediately

form[1].

Isolation: Stir for 15 minutes at 0 °C to ensure complete precipitation. Filter the white solid

using a Büchner funnel under vacuum.

Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Dry the

solid in a vacuum desiccator overnight to afford the pure hydrochloride salt.
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To validate the success of the synthesis, the resulting compound should be subjected to NMR

and Mass Spectrometry. The expected analytical profile is as follows:
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Technique Expected Data Profile

H NMR (400 MHz, DMSO-

)

8.10 (br s, 3H, -NH

), 7.42-7.25 (m, 4H, Ar-H), 2.85 (t,

= 7.5 Hz, 2H, Ar-CH

-), 2.75 (m, 2H, -CH

-NH

), 1.88 (quintet,

= 7.5 Hz, 2H, -CH

-CH

-CH

-).

C NMR (100 MHz, DMSO-

)

138.5, 133.1, 130.8, 129.4, 128.1, 127.5

(Aromatic C), 38.4 (-CH

NH

), 29.7 (Ar-CH

-), 27.2 (-CH

CH

CH

-).

LC-MS (ESI+) Calculated for C

H

ClN[M+H]

: 170.07; Found:
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170.1. (Note: The MS detects the free base

mass).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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